B1574680 PT-112

PT-112

Cat. No. B1574680
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PT-112 is a novel platinum-pyrophosphate agent designed to avoid the toxicity and drug resistance mechanisms of conventional chemotherapy. Pre-clinical models show effects on multiple cell signaling components: p16 mediated G1/S cell cycle arrest;  modulation of MDM2/p53 expression;  extrinsic apoptosis initiation;  and immunogenic cell death (ICD) induction.

Scientific Research Applications

Immunogenic Cell Death and Cancer Therapy

PT-112, a novel platinum-pyrophosphate conjugate, is notable for its cytostatic and cytotoxic effects against various human and mouse cancer cell lines. Its cytotoxic response is linked to the release of danger signals vital for initiating anticancer immunity. This includes calreticulin exposure, ATP, and HMGB1 secretion. PT-112 also shows synergistic effects with PD-1 or PD-L1 blockade in controlling mouse cancers, hinting at its potential as a combinatorial partner for immune checkpoint blockers, particularly in treating immunologically cold tumors (Yamazaki, Buqué, Ames, & Galluzzi, 2020).

Bone Tropism and Multiple Myeloma

PT-112 displays a distinct bone tropism, making it a promising candidate for treating bone marrow malignancies like multiple myeloma (MM). In vitro studies have shown synergy between PT-112 and standard of care agents like bortezomib and lenalidomide in treating MM cells. This synergy, coupled with the agent's evident accumulation in bone tissue, supports the potential for PT-112 in treating MM and possibly other hematological malignancies (Ames et al., 2017).

Mitochondrial Stress and Selectivity in Prostate Cancer

PT-112 induces mitochondrial stress and immunogenic cell death in human prostate cancer cell lines while sparing non-tumorigenic prostate cells. Its mechanism involves apoptosis and is accompanied by mitochondrial reactive oxygen species (mtROS) accumulation and damage-associated molecular pattern (DAMP) release. This indicates PT-112's cancer cell selectivity and its potential across various malignant prostate phenotypes (Soler-Agesta, Ames, Price, Jimeno, Yim, Moreno-Loshuertos, & Anel, 2022).

Targeting Tumor Cells with Mitochondrial Deficiencies

Research suggests that PT-112 targets tumor cells with mitochondrial deficiencies more effectively than those with normal mitochondrial function. This is reflected in PT-112’s ability to induce tumor cell death through non-conventional mechanisms, including increased mitochondrial stress and immunogenic cell death. These findings highlight the potential for using metabolic function as a predictor of PT-112 sensitivity in clinical settings (Soler-Agesta, Marco-Brualla, Minjárez-Sáenz, Yim, Martínez-Júlvez, Price, Moreno-Loshuertos, Ames, Jimeno, & Anel, 2022).

properties

Product Name

PT-112

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PT-112;  PT 112;  PT112; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.